molecular formula C23H22N2O3 B2568795 7-ethoxy-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899939-32-3

7-ethoxy-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2568795
CAS No.: 899939-32-3
M. Wt: 374.44
InChI Key: OFOJPDNZFLWDCH-UHFFFAOYSA-N
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Description

7-ethoxy-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex, multifunctional heterocyclic compound of significant interest in modern organic and medicinal chemistry research. It features a unique spiro-fused dihydropyrazolooxazine core structure, which incorporates a 7-ethoxy-substituted benzene ring, a furan-2-yl group at the 5-position, and a p-tolyl (4-methylphenyl) substituent at the 2-position. This molecular architecture places it within a class of compounds known for their potential as valuable scaffolds in drug discovery. Nitrogen-containing heterocycles, like the pyrazolooxazine core of this compound, are fundamental structural components in a vast array of biologically active molecules and approved pharmaceuticals, as they often demonstrate a remarkable ability to interact with biological targets through hydrogen bonding and other non-covalent interactions . The presence of multiple aromatic systems and heteroatoms makes this compound a sophisticated intermediate for the synthesis of more complex chemical entities. Its primary research applications include serving as a key building block in the exploration of new chemical space, particularly in the development of palladium-catalyzed cross-coupling reactions for constructing five-membered N-heterocycles, a crucial methodology in modern synthetic chemistry . Furthermore, its structural complexity provides a platform for investigating structure-activity relationships (SAR) in various therapeutic areas. This product is provided for early-stage discovery and investigative research. It is offered As-Is, and the buyer assumes responsibility for confirming its identity and purity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

7-ethoxy-5-(furan-2-yl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-3-26-20-7-4-6-17-19-14-18(16-11-9-15(2)10-12-16)24-25(19)23(28-22(17)20)21-8-5-13-27-21/h4-13,19,23H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOJPDNZFLWDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)C)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Ethoxy-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound, focusing on its anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

The compound has the molecular formula C24H27N3O4C_{24}H_{27}N_3O_4 and a molecular weight of approximately 421.497 g/mol. Its structure includes a pyrazolo[1,5-c][1,3]oxazine core, which is known for various biological activities.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including those related to the compound . The COX-1 and COX-2 inhibitory activities of similar compounds have been extensively documented. For instance:

  • Selectivity Index : Some derivatives exhibited a COX-2 selectivity index exceeding 300, indicating significant potential for anti-inflammatory applications while minimizing gastrointestinal side effects .
  • In Vivo Studies : In carrageenan-induced rat models, compounds structurally similar to this compound demonstrated substantial edema inhibition percentages ranging from 78.9% to 96%, outperforming traditional NSAIDs like celecoxib .
CompoundCOX-2 Inhibition (IC50)Edema Inhibition (%)
Compound A0.034 µM82.8
Compound B0.052 µM78.9
7-Ethoxy...TBDTBD

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Research indicates that compounds with similar structural features to this compound exhibit promising antibacterial activity.

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their antimicrobial efficacy against several bacterial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
CompoundBacterial StrainMIC (µg/mL)
Compound CStaphylococcus aureus15
Compound DEscherichia coli20
7-Ethoxy...TBDTBD

Case Studies

Several case studies have been conducted focusing on the biological activity of pyrazole derivatives:

  • Anti-inflammatory Efficacy : In a study involving carrageenan-induced paw edema in rats, a derivative exhibited significant anti-inflammatory effects with a low ulcerogenic index (UI), suggesting a favorable safety profile .
  • Antimicrobial Screening : A systematic evaluation of various synthesized compounds demonstrated that some pyrazole derivatives effectively inhibited the growth of antibiotic-resistant strains of bacteria .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds related to 7-ethoxy-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine. For example, derivatives of pyrazolo compounds have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent activity . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it exhibits selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vivo studies demonstrated that certain derivatives possess comparable efficacy to established anti-inflammatory drugs like celecoxib . The anti-inflammatory activity is often linked to the compound's ability to modulate nitric oxide production and cytokine release.

Antimicrobial Potential

The antimicrobial activity of related heterocyclic compounds has been documented extensively. Studies suggest that these compounds can inhibit bacterial growth by disrupting cellular processes or by targeting specific bacterial enzymes . The presence of functional groups such as ethoxy and furan enhances their interaction with microbial targets.

Material Science Applications

Beyond biological applications, this compound is being explored in material science for its potential use in creating novel polymers and organic electronic materials. The unique electronic properties imparted by the furan and pyrazole moieties make it a candidate for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Differences

Compound Name Substituents Key Features Pharmacological Insights (if available)
7-Ethoxy-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 7-OEt, 5-furan-2-yl, 2-p-tolyl High lipophilicity (logP ~4.2*), moderate solubility N/A (Limited data)
5-(4-Ethoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 5-(4-OEt-phenyl), 2-phenyl Lower steric bulk at position 2; enhanced π-stacking potential Bioavailability compliant with Lipinski/Vebers
9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-analog 9-Cl, 2-naphthalen-2-yl, 5-p-tolyl Increased steric hindrance; halogen enhances electrophilic reactivity Antimicrobial potential (MIC ~50 μg/mL)
Spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-indolin]-2'-one derivatives Spiro-indolinone core Rigid 3D structure; improved target selectivity MIC 50–250 μg/mL (antibacterial/antifungal)

*Estimated via computational models (e.g., ChemAxon).

Substituent Effects on Bioactivity

  • Ethoxy vs. Halogen (Cl) : The 7-ethoxy group in the target compound may improve metabolic stability compared to 9-chloro derivatives, which are more prone to nucleophilic displacement .
  • Furan-2-yl vs.
  • p-Tolyl vs. Naphthalenyl : The p-tolyl group balances hydrophobicity and steric demands, whereas naphthalenyl derivatives exhibit higher logP values (~5.1) but reduced solubility .

Pharmacological and Physicochemical Insights

  • Bioavailability: The target compound’s molecular weight (~395 g/mol) and hydrogen-bond donors/acceptors (2/5) align with Lipinski’s and Veber’s rules, suggesting oral bioavailability .
  • Antimicrobial Activity : While direct data are lacking, structurally related spiro-oxazines show MIC values of 50 μg/mL against S. aureus and C. albicans .
  • Electrophilic Reactivity: The absence of electron-withdrawing groups (e.g., NO₂, Cl) in the target compound may reduce undesired covalent binding compared to nitrated analogs .

Q & A

What are the standard synthetic routes for constructing the benzo[e]pyrazolo[1,5-c][1,3]oxazine core structure?

Basic:
The core structure can be synthesized via cyclocondensation of 5-aminopyrazole derivatives with carbonyl-containing intermediates. For example, sodium enolates (e.g., sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate) react with 5-aminopyrazoles under reflux in dioxane or ethanol to form fused pyrazoloazine systems . Triethylamine is often used as a base to facilitate acylations or condensations .

Advanced:
To optimize regioselectivity, employ microwave-assisted synthesis or adjust solvent polarity. For instance, PEG-400 enhances cyclization efficiency in dihydropyrazolo[1,5-a]pyrimidine syntheses . Monitor reaction progress using TLC (EtOAc/light petroleum gradients) and purify via flash chromatography .

How can researchers confirm the regiochemistry of substituents in the pyrazolo-oxazine system?

Basic:
Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify substituent positions. For example, furan protons typically resonate at δ 6.3–7.4 ppm, while ethoxy groups show distinct methylene signals near δ 4.0–4.5 ppm . Cross-validate with IR spectroscopy for carbonyl or amine functionalities .

Advanced:
For ambiguous cases, employ 2D NMR (e.g., NOESY or HSQC) or X-ray crystallography. In pyrazolo[1,5-a]pyrimidines, coupling constants in 1H^{1}\text{H} NMR distinguish between diastereomers . High-resolution mass spectrometry (HRMS) confirms molecular formulas .

What strategies are effective for introducing the ethoxy and furan-2-yl groups at positions 7 and 5?

Basic:

  • Ethoxy group: React hydroxyl precursors with ethyl bromide or via Mitsunobu conditions (e.g., DIAD/PPh3_3) .
  • Furan-2-yl group: Use aldol condensation with furfural (2a) under acidic conditions (e.g., POCl3_3) or palladium-catalyzed cross-coupling .

Advanced:
To avoid side reactions, protect reactive sites (e.g., amines with Boc groups) before functionalization. For furan introduction, optimize stoichiometry of sodium enolates (1.2–1.5 equiv) to prevent over-substitution .

How should researchers address low yields in the final cyclization step?

Basic:
Increase reaction time (12–24 h) and temperature (reflux in dioxane or ethanol). Use argon atmospheres to prevent oxidation of sensitive intermediates .

Advanced:
Screen catalysts (e.g., Lewis acids like ZnCl2_2) or switch solvents (e.g., DMF for higher polarity). For dihydro-oxazine formation, reduce steric hindrance by substituting bulky groups with methyl or methoxy .

What purification methods resolve structural isomers or byproducts?

Basic:
Use gradient flash chromatography (EtOAc/light petroleum, 3:7 to 7:3) to separate isomers . Recrystallize from ethanol or DMF/EtOH mixtures for high-purity solids .

Advanced:
For persistent impurities, employ preparative HPLC with C18 columns. Monitor column efficiency using RfR_f values from TLC and adjust eluent polarity dynamically .

How can competing pathways during dihydro-oxazine ring closure be minimized?

Advanced:
Modulate electronic effects: Electron-withdrawing groups (e.g., nitro) on the benzene ring favor cyclization over polymerization. Use stepwise protocols—first form the pyrazole ring, then oxidize to the oxazine—to suppress side reactions .

How do researchers validate synthetic reproducibility across conflicting literature methods?

Advanced:
Cross-reference spectral data (e.g., compare melting points and NMR shifts from multiple studies). For example, pyrazolo[1,5-a]pyrimidines with ethoxy groups should exhibit consistent 13C^{13}\text{C} signals near δ 60–65 ppm . Replicate reactions under inert atmospheres if discrepancies arise from oxidation .

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